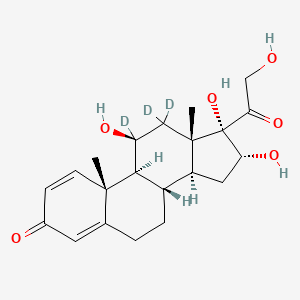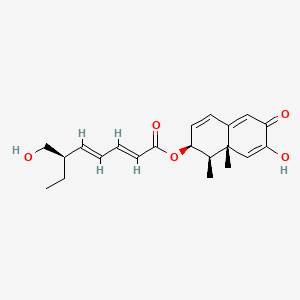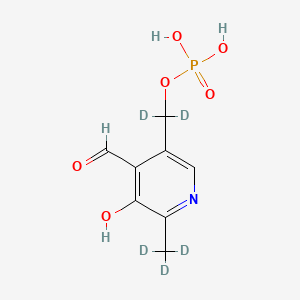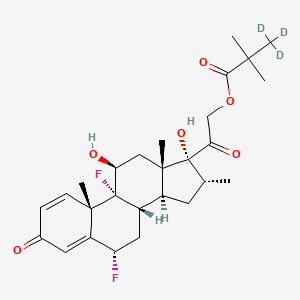
6-O-Desmethyl donepezil-d5 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-O-Desmethyl donepezil-d5 (hydrochloride) is a deuterium-labeled derivative of 6-O-Desmethyl donepezil. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium labeling is particularly useful for pharmacokinetic and metabolic studies, as it allows for precise quantitation during drug development processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Desmethyl donepezil-d5 (hydrochloride) involves the incorporation of deuterium into the 6-O-Desmethyl donepezil molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods
Industrial production of 6-O-Desmethyl donepezil-d5 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient and consistent incorporation of deuterium. Quality control measures are implemented to verify the purity and isotopic labeling of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-O-Desmethyl donepezil-d5 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation of 6-O-Desmethyl donepezil-d5 (hydrochloride) may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
6-O-Desmethyl donepezil-d5 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development and validation of analytical methods for quality control and regulatory compliance
Mécanisme D'action
The mechanism of action of 6-O-Desmethyl donepezil-d5 (hydrochloride) is similar to that of donepezil. Donepezil selectively and reversibly inhibits the acetylcholinesterase enzyme, which normally breaks down acetylcholine. By inhibiting this enzyme, donepezil enhances cholinergic transmission, which helps alleviate the symptoms of Alzheimer’s dementia. The deuterium labeling in 6-O-Desmethyl donepezil-d5 (hydrochloride) does not alter this mechanism but allows for more precise pharmacokinetic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Donepezil: The parent compound, used to treat Alzheimer’s disease.
5-O-Desmethyl donepezil: Another metabolite of donepezil with similar properties.
Deuterated donepezil derivatives: Other deuterium-labeled derivatives used for similar research purposes
Uniqueness
6-O-Desmethyl donepezil-d5 (hydrochloride) is unique due to its specific deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The deuterium atoms can alter the metabolic profile of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated analogs .
Propriétés
Formule moléculaire |
C23H28ClNO3 |
|---|---|
Poids moléculaire |
407.0 g/mol |
Nom IUPAC |
6-hydroxy-5-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C23H27NO3.ClH/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17;/h2-6,13-14,16,19,25H,7-12,15H2,1H3;1H/i2D,3D,4D,5D,6D; |
Clé InChI |
WJAYMITWAFPQAF-CERKJNTMSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)O)OC)[2H])[2H].Cl |
SMILES canonique |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12424765.png)








